Methyl 4-amino-3-methoxy-5-methylbenzoate

Description

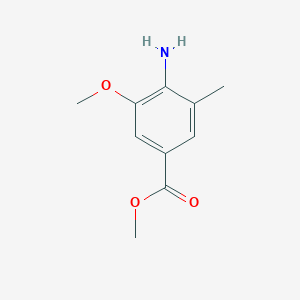

Methyl 4-amino-3-methoxy-5-methylbenzoate is a substituted benzoate ester featuring an amino group at position 4, a methoxy group at position 3, and a methyl group at position 4. This compound belongs to a class of aromatic esters with diverse applications in pharmaceutical synthesis, agrochemicals, and materials science. Its structural complexity arises from the interplay of electron-donating (methoxy, methyl) and electron-withdrawing (ester) groups, which influence its reactivity, solubility, and stability.

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

methyl 4-amino-3-methoxy-5-methylbenzoate |

InChI |

InChI=1S/C10H13NO3/c1-6-4-7(10(12)14-3)5-8(13-2)9(6)11/h4-5H,11H2,1-3H3 |

InChI Key |

CSWZREXERMQEOR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1N)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-amino-3-methoxy-5-methylbenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 4-amino-3-methoxy-5-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-methoxy-5-methylbenzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as hydroxide ions (OH-) and alkoxide ions (RO-) can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-amino-3-methoxy-5-methylbenzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-amino-3-methoxy-5-methylbenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl 4-amino-3-methoxy-5-methylbenzoate with structurally related compounds, highlighting substituent positions and functional group variations:

Key Observations:

- Electron Effects: The nitro group in Methyl 4-Amino-3-methoxy-5-nitrobenzoate () is strongly electron-withdrawing, reducing electron density at the aromatic ring compared to the methyl group in the target compound. This may enhance electrophilic substitution reactivity at specific positions .

- Stability: Acetamido derivatives () exhibit improved stability over free amino groups due to reduced susceptibility to oxidation .

Physicochemical Properties

Available data from and suggest that substituent positions significantly impact properties like solubility and melting points:

*Estimated based on analog data.

Trends:

Biological Activity

Methyl 4-amino-3-methoxy-5-methylbenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an aromatic compound featuring an amino group, a methoxy group, and a methyl group attached to a benzoate framework. Its chemical structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the amino and methoxy groups allows for:

- Hydrogen bonding : Facilitating interactions with enzyme active sites or receptor binding sites.

- Electrostatic interactions : Enhancing binding affinity to negatively charged residues in proteins.

These interactions may influence several biological pathways, including those involved in inflammation and cell proliferation.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory effects, particularly in models of cytokine production. Studies show that it can reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential therapeutic role in inflammatory diseases.

Anticancer Properties

Preliminary investigations suggest that this compound may possess anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines in vitro, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduced TNF-α and IL-6 levels | |

| Anticancer | Inhibition of cancer cell proliferation |

Case Study: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound effectively inhibited cell growth. The compound was found to induce apoptosis in a dose-dependent manner, with IC50 values ranging from 20 to 50 µM across different cell lines. This suggests a promising avenue for further development as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.